molecular formula C8H15NO3 B7971546 1-Allyl-L-proline hydrate

1-Allyl-L-proline hydrate

Cat. No.: B7971546
M. Wt: 173.21 g/mol
InChI Key: FJUKVUGGVICPDJ-FJXQXJEOSA-N
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Description

Overview of Proline Derivatives in Contemporary Organic Chemistry

L-proline, a naturally occurring secondary amino acid, and its derivatives have become indispensable tools in modern organic chemistry. nih.gov Their unique, rigid pyrrolidine (B122466) ring structure imparts specific conformational constraints that are highly valuable in various synthetic applications. organic-chemistry.org One of the most significant areas of impact is in the field of organocatalysis, where L-proline itself acts as a highly effective and environmentally friendly catalyst for a wide array of chemical transformations. tandfonline.comresearchgate.net Its bifunctional nature, possessing both a Lewis basic amine and a Brønsted acidic carboxylic acid, allows it to facilitate reactions such as Aldol (B89426) condensations, Mannich reactions, and Michael additions, often with high levels of stereoselectivity. nih.govresearchgate.net

Beyond its catalytic role, the proline scaffold is a fundamental building block in the synthesis of complex molecules, including pharmaceuticals and natural products. researchgate.net The development of proline derivatives, through modification at various positions on the pyrrolidine ring, has greatly expanded the scope of its utility. organic-chemistry.orgresearchgate.net These derivatives are used as chiral auxiliaries, ligands for metal-catalyzed reactions, and as key components of peptidomimetics and conformationally constrained peptides. researchgate.netnih.gov The ability to introduce diverse functional groups onto the proline framework allows chemists to fine-tune steric and electronic properties, leading to new catalysts and bioactive compounds with enhanced or novel activities. organic-chemistry.orgnih.gov For instance, functionalization at the C-3, C-4, or C-5 positions can influence the puckering of the pyrrolidine ring, which in turn can direct the stereochemical outcome of reactions. acs.org This versatility has established proline and its derivatives as a privileged scaffold in both asymmetric synthesis and medicinal chemistry. nih.govresearchgate.net

Strategic Importance of Allylic Functionality in Amino Acid Scaffolds

The incorporation of an allylic group (CH₂–CH=CH₂) onto an amino acid scaffold, such as in 1-Allyl-L-proline, introduces a highly versatile and reactive functional handle. The strategic importance of this functionality lies in the unique chemical reactivity of the allyl group's carbon-carbon double bond. This double bond can participate in a wide range of powerful chemical transformations, making allylated amino acids valuable intermediates in synthetic chemistry. rsc.org

Key applications of the allylic functionality include:

Olefin Metathesis: The double bond is a substrate for olefin metathesis reactions, a powerful carbon-carbon bond-forming method used to construct complex molecular architectures, including macrocycles and polymers. beilstein-journals.org

Cross-Coupling Reactions: The allyl group can be engaged in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, enabling the straightforward introduction of aryl, vinyl, or alkynyl groups. acs.org

Functional Group Interconversion: The double bond can be readily transformed into other functional groups. For example, it can be oxidized to form diols or epoxides, hydroborated to yield alcohols, or cleaved to produce aldehydes. nih.gov

Peptide and Peptidomimetic Synthesis: In peptide chemistry, the allylic group serves as a linchpin for diversification. researchgate.net It can be used for "proline editing," where a standard proline residue in a peptide is modified post-synthesis to introduce new functionalities. nih.gov This allows for the creation of peptides with tailored properties. Furthermore, the synthesis of α-allyl-α-amino acids provides access to conformationally restricted peptide mimetics and biologically active natural products. nih.govrsc.org

The presence of the allyl group on the proline nitrogen (N-1 position) specifically creates a tertiary amine and a reactive olefin within the same molecule. This combination allows for the synthesis of diverse and structurally complex heterocyclic scaffolds, which are of significant interest in drug discovery for accessing novel, three-dimensional chemical space. rsc.orgnih.gov

Significance of Hydration States in Molecular Design and Reactivity

The hydration state of a chemical compound, indicating the presence of water molecules within its crystal lattice, is a critical factor in molecular design and chemical reactivity. ontosight.ai A compound that incorporates water into its crystalline structure is known as a hydrate (B1144303). This is distinct from a substance simply being wet; the water molecules in a hydrate, often referred to as "water of crystallization," occupy specific, stoichiometric positions within the crystal and are held in place by hydrogen bonds. ontosight.airsc.org

The presence of these integrated water molecules can significantly influence a compound's physicochemical properties in several ways:

Solubility and Dissolution Rate: Hydrates often exhibit different solubility and dissolution rates compared to their anhydrous (non-hydrated) counterparts. This is a crucial consideration in pharmaceutical sciences, as it can directly impact a drug's bioavailability. solubilityofthings.com

Stability: The network of hydrogen bonds provided by the water molecules can enhance the thermal stability of a crystal lattice. However, hydrates can also be susceptible to dehydration upon changes in temperature or humidity, which can alter the compound's physical form and reactivity. acs.org

Crystal Structure and Morphology: The inclusion of water molecules alters the crystal packing, leading to different crystal shapes (morphology) and internal structures. This can affect material properties such as flowability and compressibility, which are important in manufacturing processes. mdpi.com

Reactivity: Water molecules within the crystal lattice can act as reactants, catalysts, or inhibitors in solid-state reactions. rsc.orgacs.org They can facilitate proton transfer or participate directly in chemical transformations, meaning the reactivity of a hydrate can differ substantially from the anhydrous form. rsc.org

In the context of 1-Allyl-L-proline hydrate, the presence of water of crystallization implies that the molecule's solid-state structure is stabilized by hydrogen bonding interactions with water. ontosight.aisigmaaldrich.com This hydration can affect its stability for storage, its solubility in various solvents, and its behavior in subsequent chemical reactions. Understanding and controlling the hydration state is therefore essential for ensuring reproducibility and achieving desired outcomes in research and industrial applications. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name allyl-L-proline hydrate sigmaaldrich.com
Molecular Formula C₈H₁₅NO₃ (or C₈H₁₃NO₂·H₂O) fluorochem.co.uk
Molecular Weight 173.21 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity ≥95% sigmaaldrich.com
InChI Key FJUKVUGGVICPDJ-FJXQXJEOSA-N sigmaaldrich.com

Table 2: Key Reactions Catalyzed by L-Proline

Reaction TypeDescription
Aldol Condensation Forms a new carbon-carbon bond by reacting an enol or enolate with a carbonyl compound. nih.gov
Mannich Reaction An aminoalkylation reaction involving an aldehyde, an amine, and a carbonyl compound. researchgate.net
Michael Addition The nucleophilic addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net
Knoevenagel Condensation A nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction. nih.gov
Robinson Annulation A method to create a six-membered ring by forming three new carbon-carbon bonds. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-prop-2-enylpyrrolidine-2-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.H2O/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H2/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUKVUGGVICPDJ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCC1C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CCC[C@H]1C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Transformations of 1 Allyl L Proline Hydrate

Development of Enantioselective Pathways to the 1-Allyl-L-Proline Core

The enantiopurity of 1-Allyl-L-proline is crucial for its applications, and thus, the development of enantioselective synthetic routes is of paramount importance. The primary and most straightforward approach to enantiomerically pure 1-Allyl-L-proline is the utilization of L-proline as a chiral starting material. This natural amino acid provides a readily available and inexpensive source of the desired (S)-stereochemistry at the α-carbon.

Beyond simply starting with the chiral pool, advanced catalytic methods can be employed to ensure high enantioselectivity in the formation of proline analogs. One such powerful technique is phase-transfer catalysis (PTC). In this methodology, a chiral phase-transfer catalyst, often derived from cinchona alkaloids, facilitates the transfer of a reactant from an aqueous phase to an organic phase where the reaction with a lipophilic substrate occurs. This approach has been successfully applied to the asymmetric synthesis of various α-amino acids and their derivatives. For the synthesis of proline scaffolds, a glycine-derived Schiff base can be alkylated with an appropriate electrophile in the presence of a chiral phase-transfer catalyst to yield enantioenriched proline precursors. While not a direct synthesis of 1-Allyl-L-proline, this methodology showcases a viable strategy for constructing the chiral proline core with high enantiomeric excess (ee). acs.org

Another strategy involves the stereoselective alkylation of proline enolates. By generating a lithium enolate of a protected L-proline derivative, subsequent alkylation can proceed with a degree of stereocontrol, influenced by the existing stereocenter and the reaction conditions. The choice of base, solvent, and additives can significantly impact the diastereoselectivity of such reactions.

N-Functionalization Strategies for L-Proline Analogs with Allyl Groups

The introduction of the allyl group onto the nitrogen atom of L-proline is a key transformation in the synthesis of the target compound. This N-functionalization is typically achieved through a nucleophilic substitution reaction where the secondary amine of L-proline attacks an allylic electrophile.

A common and effective method for the N-allylation of L-proline involves the use of allyl bromide under basic conditions. The base, such as potassium carbonate or triethylamine, deprotonates the carboxylic acid and facilitates the nucleophilic attack of the nitrogen atom on the allyl bromide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. To prevent the esterification of the carboxylic acid, it is often protected as an ester, for instance, a methyl or ethyl ester, prior to the N-allylation step. The ester group can then be hydrolyzed in a subsequent step to yield the desired N-allyl amino acid.

The following table summarizes representative conditions for the N-allylation of L-proline derivatives:

Starting MaterialAllylating AgentBaseSolventTemperature (°C)Yield (%)Reference
L-Proline methyl esterAllyl bromideK₂CO₃DMFRoom Temp.>90Analogous to standard procedures
L-ProlineAllyl bromideNaHCO₃H₂O/THF50ModerateInferred from similar alkylations
Boc-L-ProlineAllyl bromideNaHTHF0 - Room Temp.HighGeneral method for N-alkylation

Note: The yields are indicative and can vary based on specific reaction conditions and scale.

Phase-transfer catalysis can also be employed for the N-allylation of proline derivatives, offering mild reaction conditions and potentially enhanced reactivity.

Control of Hydration and Solvate Formation During Synthesis

The formation of a hydrate (B1144303) is a critical aspect of the final product, 1-Allyl-L-proline hydrate. The incorporation of a stoichiometric amount of water into the crystal lattice is influenced by several factors during the crystallization process. Control over these factors is essential to obtain the desired hydrate form consistently.

The choice of solvent system for crystallization is paramount. Crystallization from aqueous solutions or mixed solvent systems containing water is a prerequisite for hydrate formation. The solubility of the compound in the chosen solvent system and the rate of cooling or solvent evaporation will dictate the kinetics of crystal growth and can influence whether an anhydrous or hydrated form crystallizes. acs.org

The presence of amino acids themselves can influence the structure of water and the formation of hydrates, although much of the research in this area is focused on the formation of gas clathrate hydrates. nih.govnih.govnih.govmdpi.com However, the principles of hydrogen bonding between the amino acid functional groups (the carboxylate and the protonated amine) and water molecules are fundamental to the formation of a stable crystalline hydrate. The zwitterionic nature of amino acids in aqueous solution plays a key role in organizing water molecules in their vicinity.

Techniques to control hydrate formation include:

Solvent Composition: Carefully controlling the water activity in the crystallization solvent.

Temperature: The temperature profile during crystallization can favor the formation of either the hydrate or the anhydrous form.

Seeding: Introducing seed crystals of the desired hydrate can direct the crystallization process.

Characterization techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential to determine the stoichiometry of the hydrate and to study its thermal stability. nih.gov

Sustainable and Green Chemical Approaches in this compound Preparation

In recent years, the principles of green chemistry have become increasingly important in the synthesis of fine chemicals. For the preparation of this compound, several sustainable strategies can be envisioned and implemented.

Use of Greener Solvents: Traditional N-alkylation reactions often employ polar aprotic solvents like DMF, which are associated with environmental and health concerns. The exploration of greener alternatives is a key aspect of sustainable synthesis. Water is an ideal green solvent, and performing the N-allylation in an aqueous medium, potentially with the aid of a phase-transfer catalyst, would significantly improve the environmental profile of the synthesis. researchgate.net Other green solvents to consider include cyclic carbonates, such as propylene carbonate, which have been shown to be effective in proline-catalyzed reactions. nih.gov

Biocatalysis: The use of enzymes for chemical transformations offers a highly selective and environmentally benign alternative to traditional chemical methods. While direct N-allylation of L-proline using an enzyme has not been extensively reported, the field of biocatalysis is rapidly advancing. Enzymes such as N-alkyl-α-amino acid dehydrogenases could potentially be engineered to accept L-proline and an allyl donor as substrates. nih.govmanchester.ac.uk Biocatalytic routes often proceed in aqueous media under mild conditions, generating minimal waste. acs.org

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy consumption. Microwave-assisted organic synthesis has been successfully applied to a variety of reactions, including the N-alkylation of amines and the synthesis of amino acid derivatives. chemsociety.org.ngnih.govresearchgate.net This technique can lead to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating.

The following table outlines some green approaches applicable to the synthesis of this compound:

Green ApproachDescriptionPotential Benefits
Aqueous Synthesis Using water as the primary solvent for the N-allylation step.Reduced use of toxic organic solvents, simplified workup.
Biocatalysis Employing enzymes to catalyze the N-allylation reaction.High enantioselectivity, mild reaction conditions, biodegradable catalyst.
Microwave-Assisted Synthesis Utilizing microwave irradiation to accelerate the reaction.Reduced reaction times, lower energy consumption, potentially higher yields.
Atom Economy Choosing reagents and reaction pathways that maximize the incorporation of starting materials into the final product.Reduced waste generation.

By integrating these sustainable and green chemical approaches, the synthesis of this compound can be made more environmentally friendly and economically viable.

Iii. Catalytic Applications and Chiral Recognition by 1 Allyl L Proline Derivatives

Organocatalytic Activity in Asymmetric Transformations

The organocatalytic activity of 1-Allyl-L-proline derivatives is centered on their ability to mimic enzymatic processes, providing a chiral environment for asymmetric transformations. A notable example is a polymeric organocatalyst synthesized through the free radical copolymerization of Boc-protected allyl prolinate and allyl diglycol carbonate (ADC). tdx.catresearchgate.net This approach embeds the chiral proline unit into a polycarbonate backbone, creating a heterogeneous catalyst for key synthetic reactions. researchgate.net

The catalytic activity of proline and its derivatives in carbon-carbon bond formation is rooted in their ability to operate through two primary activation modes: enamine and iminium ion catalysis. This dual functionality allows for the activation of both nucleophiles (carbonyl donors) and electrophiles (carbonyl acceptors).

In a typical catalytic cycle for an aldol (B89426) or Michael reaction, the secondary amine of the proline derivative reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. This enamine, being more reactive than the corresponding enol or enolate, then attacks an electrophile, such as an aldehyde (in an aldol reaction) or an α,β-unsaturated compound (in a Michael reaction). The chirality of the proline scaffold directs this attack to a specific face of the electrophile, thereby controlling the stereochemistry of the newly formed bond.

Following the carbon-carbon bond formation, the resulting intermediate is hydrolyzed to release the product and regenerate the organocatalyst, completing the catalytic cycle. While the specific polymeric allyl prolinate catalyst operates under this established mechanism, the polymer backbone is thought to provide a steric environment that further influences the stereochemical outcome. researchgate.net

A copolymer derived from N-Boc-allyl prolinate and allyl diglycol carbonate (ADC) has been successfully employed as an organocatalyst for asymmetric aldol and Michael reactions. researchgate.net This polymeric catalyst facilitates these reactions with moderate to good yields and stereoselectivities. researchgate.net

Stereoselective Aldol Reaction: The polymeric allyl prolinate catalyst has been evaluated in the direct asymmetric aldol reaction between various aldehydes and ketones. For the reaction between 2-nitrobenzaldehyde (B1664092) and acetone, the catalyst demonstrated good yields and moderate enantioselectivity. researchgate.net The catalyst's performance was found to be dependent on the solvent and catalyst loading.

Table 1: Asymmetric Aldol Reaction of 2-Nitrobenzaldehyde and Acetone Catalyzed by Polymeric Allyl Prolinate Derivative
SolventCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Chloroform105668
Chloroform207468
Chloroform307468
Toluene306264
THF306965
Acetonitrile307166
Data sourced from research on a novel polycarbonate copolymer organocatalyst. researchgate.net

Stereoselective Michael Reaction: The same polymeric catalyst was applied to the asymmetric Michael addition of cyclohexanone (B45756) to β-nitrostyrene. researchgate.net The reaction proceeded with good yields and diastereoselectivity across various organic solvents. However, the enantioselectivity observed in these reactions was low. researchgate.net The use of additives such as o-nitrophenol did not significantly improve the enantioselectivity. researchgate.net

Table 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
SolventYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
Chloroform8284:16Insignificant
Toluene8485:15Insignificant
THF7980:20Insignificant
Acetonitrile8182:18Insignificant
Data sourced from research on a novel polycarbonate copolymer organocatalyst. researchgate.net

Utilization as Chiral Ligands in Transition Metal Catalysis

Design Principles for Proline-Based Chiral Ligands

The efficacy of proline and its derivatives, including 1-allyl-L-proline, in asymmetric catalysis stems from their unique structural features. The design of chiral ligands based on the proline framework is a sophisticated task that balances steric, electronic, and structural elements to achieve high enantioselectivity and reactivity. nih.govoup.com The complexity of most catalytic processes often precludes a purely rational approach, leading to development through a combination of empirical screening, intuition, and semirational design based on known reaction mechanisms. nih.gov

Key design principles for creating effective proline-based chiral ligands include:

Steric and Electronic Tuning : The core principle involves modifying the proline scaffold to control the chiral environment around the catalytic center. The steric bulk and electronic properties of substituents on the pyrrolidine (B122466) ring and the nitrogen atom are crucial. nih.gov For instance, introducing an allyl group at the N-1 position, as in 1-allyl-L-proline, alters the molecule's electronic nature and steric hindrance compared to unsubstituted L-proline. This modification can influence the transition state of a reaction, thereby affecting stereoselectivity. wikipedia.org

Modularity and Symmetry : A modular design approach allows for the systematic variation of ligand components to optimize performance for a specific reaction. Many successful chiral ligands possess C2 symmetry, which can reduce the number of possible diastereomeric transition states. nih.gov However, nonsymmetrical ligands, including many proline derivatives, have proven highly effective and, in some cases, superior to their symmetrical counterparts. nih.gov Hybrid ligands, such as those combining the proline scaffold with other chiral motifs like BINOL (Binaphthyl-Proline hybrids), exemplify a modular strategy where matching the central chirality of proline with the axial chirality of the binaphthyl group is essential for high stereoselectivity. nih.gov

Bifunctionality : L-proline itself is a bifunctional catalyst, with its secondary amine acting as a Lewis base and its carboxylic acid group acting as a Brønsted acid. nih.gov This dual functionality is a key design element. Ligand design often aims to preserve or enhance this bifunctionality. The spatial arrangement of these acidic and basic sites allows for the simultaneous activation of both the nucleophile and the electrophile in reactions like the aldol condensation, mimicking the strategy used by Class I aldolase (B8822740) enzymes. wikipedia.orgnih.govresearchgate.net

Conformational Rigidity : The rigid cyclic structure of the pyrrolidine ring is a fundamental advantage of proline-based catalysts. researchgate.netresearchgate.net This rigidity helps to create a well-defined chiral pocket and minimizes conformational flexibility, which leads to more predictable and higher enantioselectivity. Ligand design often seeks to maintain or increase this rigidity.

The table below summarizes how different structural modifications in proline derivatives correspond to these design principles to influence catalytic outcomes.

Design PrincipleStructural Modification ExampleIntended Effect on Catalysis
Steric & Electronic Tuning Substitution at the C4 position (e.g., with fluorine or hydroxyl groups)Alters the acidity of the carboxylic acid and the steric environment of the active site.
Modularity Creation of prolinamides or linking to other chiral backbones (e.g., BINOL)Allows for systematic optimization and combines different sources of chirality. nih.gov
Bifunctionality Tethering of a (thio)urea group to the proline scaffoldIntroduces a hydrogen-bond donating group to further activate the electrophile. researchgate.net
Conformational Rigidity Incorporation into a bicyclic or macrocyclic structureRestricts bond rotations to create a more defined transition state.

Cooperative and Multifunctional Catalytic Systems

The inherent bifunctionality of the proline scaffold serves as a foundation for its role in more complex cooperative and multifunctional catalytic systems. nih.gov In these systems, the proline derivative works in concert with other catalytic species or possesses multiple, distinct catalytic sites on a single framework to achieve transformations that are otherwise difficult. researchgate.net

A multifunctional catalyst contains different catalytic functionalities that work together to activate multiple reactants simultaneously. researchgate.net Proline is a classic example, where the amine activates a ketone or aldehyde by forming an enamine (a nucleophile), while the carboxylic acid activates the electrophile through hydrogen bonding. wikipedia.orgresearchgate.net This cooperative activation within a single molecule is highly efficient.

More advanced systems involve the combination of a proline catalyst with a separate co-catalyst, a concept known as dual catalysis or synergistic catalysis. researchgate.net This approach has been successfully applied in various transformations:

Cooperative Photocatalysis : Systems combining proline catalysis with photoredox catalysis have enabled enantioselective oxidative cross-dehydrogenative couplings. rsc.org For example, the coupling of acyclic benzylic secondary amines with ketones has been achieved with high yields and enantioselectivities under mild, oxidant-free conditions using L-proline and a photocatalyst. rsc.org

Brønsted Acid/Base Cooperation : The de novo asymmetric synthesis of 3-substituted proline derivatives has been accomplished through a cascade radical addition/cyclization enabled by the synergy between a photoredox catalyst and a Brønsted acid. acs.org

Additive-Enhanced Catalysis : The efficiency and selectivity of proline-catalyzed reactions can be significantly improved by using additives or co-catalysts. For instance, chiral imidazoles have been used as additives in the L-proline-catalyzed aldol reaction, leading to improved reaction rates and selectivity. Mechanistic studies suggest that a supramolecular complex forms between the imidazole (B134444) and L-proline, enhancing the catalyst's efficiency. rsc.org Similarly, thiourea (B124793) additives can enhance the rate of proline leaching from a solid phase into solution, forming a soluble and highly active catalytic intermediate. nih.gov

Heterogeneous Catalysis and Catalyst Immobilization Strategies

While proline and its derivatives are effective homogeneous catalysts, their separation from the reaction mixture and subsequent reuse can be challenging, particularly on an industrial scale. rsc.org To overcome these limitations, significant research has focused on the heterogenization of proline catalysts by immobilizing them onto solid supports. nih.govrsc.orgbenthamdirect.com This approach not only facilitates catalyst recovery but can also enhance catalytic activity and stability. nih.govrsc.org

The primary motivations for immobilizing proline-based catalysts are:

Facilitated Recovery and Reuse : Supported catalysts can be easily separated from the product mixture by simple filtration, reducing processing costs and waste. rsc.orgbenthamdirect.com

Enhanced Stability : Immobilization can protect the catalyst from degradation, leading to a longer catalyst lifetime. researchgate.net

Suitability for Flow Chemistry : Heterogeneous catalysts are ideal for use in continuous flow reactors, allowing for more efficient and scalable production processes. nih.govrsc.org

Improved Catalytic Performance : The support material can create a local environment, or "microenvironment," around the catalytic site that can positively influence activity and selectivity. nih.gov

Several strategies have been developed for the immobilization of proline and its derivatives:

Grafting or Tethering : This method involves creating a stable covalent bond between the proline derivative and the support material. rsc.org Supports such as silica (B1680970) gel, polymers like polystyrene, and mesoporous materials are commonly used. nih.govrsc.org For example, L-proline has been covalently anchored to silica gel and used in a packed-bed reactor for continuous aldol reactions. rsc.org

Impregnation : In this simpler method, the catalyst is dispersed onto a solid support, and adhesion is achieved through non-covalent interactions such as electrostatic forces or hydrogen bonding. rsc.orgrsc.org

Encapsulation or Intercalation : This strategy involves trapping the catalyst within the porous structure of a host material, such as a zeolite or a metal-organic framework (MOF). rsc.orgrsc.org This "ship-in-a-bottle" approach can prevent catalyst leaching while allowing reactants and products to diffuse freely.

Attachment to Magnetic Nanoparticles : A modern approach involves attaching proline derivatives to magnetic nanoparticles (MNPs). nih.govmdpi.com These nanocatalysts combine high surface area with the key advantage of being easily separable from the reaction medium using an external magnet. Proline-functionalized magnetic nanoparticles have shown high efficiency and recyclability in aldol reactions conducted in aqueous media. nih.gov

The table below presents findings from studies on various immobilized proline catalyst systems, highlighting their performance and reusability.

Catalyst SystemSupport MaterialImmobilization MethodApplicationReusability
L-Proline-Functionalized CopolymerPolystyreneRAFT PolymerizationAldol ReactionRecycled multiple times with minimal loss in selectivity. nih.gov
MCM-41-ProMesoporous SilicaGraftingAldol CondensationReused for a 2nd and 3rd run with only a minor decrease in yield and no significant loss in stereoselectivity. rsc.org
Proline-Functionalized PMMAMagnetic NanoparticlesMiniemulsion PolymerizationAldol Reaction in WaterHigh recyclability demonstrated. nih.gov
L-Proline on PEGPoly(ethylene glycol)Covalent AnchoringAldol CondensationRecovered and reused several times with nearly unchanged yields. nih.gov

These strategies demonstrate the versatility of proline derivatives and underscore the importance of catalyst heterogenization for developing more sustainable and industrially viable chemical processes. benthamdirect.comrsc.org

Mechanistic Elucidation of 1-Allyl-L-proline Hydrate (B1144303) Reactivity

Following a comprehensive review of available scientific literature, it has been determined that there is currently no specific research data or detailed mechanistic studies published concerning the reactivity of 1-Allyl-L-proline hydrate . While extensive research exists for the parent compound, L-proline, and its role in organocatalysis, this body of work does not extend to its N-allyl derivative in a hydrated form.

The subsequent sections of this article, which were intended to detail the mechanistic elucidation of this compound's reactivity, cannot be populated with scientifically accurate and verifiable information at this time. The specific areas of investigation, as outlined, remain unexplored in the context of this particular compound. These areas include:

Iv. Mechanistic Elucidation of 1 Allyl L Proline Hydrate Reactivity

Kinetic Studies and Reaction Profile Analysis:No kinetic data or reaction profile analyses for reactions employing 1-Allyl-L-proline hydrate (B1144303) as a catalyst have been reported.

Therefore, a detailed and authoritative article on the mechanistic aspects of 1-Allyl-L-proline hydrate's reactivity cannot be generated. The necessary research findings and data to support such an article are not present in the current body of scientific literature.

V. Structural and Conformational Dynamics of 1 Allyl L Proline Hydrate

Pyrrolidine (B122466) Ring Pucker and Stereoisomerism

The pyrrolidine ring of a proline residue is not planar and exists in a dynamic equilibrium between various puckered conformations. These puckering modes are crucial as they are correlated with the cis/trans isomerism of the preceding peptide bond and ultimately influence the backbone torsion angles of a peptide chain. nih.gov The two most commonly discussed puckering states are the endo and exo forms. This nomenclature describes the displacement of the Cγ atom (the carbon atom not bonded to the nitrogen or the carboxyl group) relative to the plane defined by the other four ring atoms and in relation to the carboxyl group. sigmaaldrich.com

Endo Pucker: The Cγ atom is displaced on the same side of the ring as the carboxyl group.

Exo Pucker: The Cγ atom is displaced on the opposite side of the ring from the carboxyl group.

Another descriptive system categorizes the pucker as UP or DOWN. In high-resolution crystal structures of proteins, it has been observed that 89% of cis-proline residues exhibit a DOWN pucker, while trans-proline residues are more evenly distributed between the UP and DOWN conformations. nih.govnih.gov For trans-prolines within α-helices, there is a strong preference (79%) for the UP pucker. nih.govnih.gov

The stereoisomerism of 1-Allyl-L-proline is centered at the α-carbon (Cα), which in the L-isomer has an (S)-configuration. This inherent chirality, combined with the conformational preferences of the pyrrolidine ring, gives rise to a complex potential energy surface with multiple local minima corresponding to different conformers.

Table 1: General Pyrrolidine Ring Pucker Preferences in Proline Residues

Pucker TypeDescriptionAssociated Amide Bond Isomer (General Trend)
Endo Cγ is on the same side as the carboxyl group.Often associated with the cis amide bond. nih.gov
Exo Cγ is on the opposite side of the carboxyl group.More flexible, with no strong preference for cis or trans. nih.gov
DOWN A specific puckering conformation.Strongly favored by cis-proline residues. nih.govnih.gov
UP A specific puckering conformation.Favored by trans-proline residues in α-helices. nih.govnih.gov

Conformational Preferences of the Allyl Moiety

The N-allyl group introduces three additional single bonds around which rotation can occur: N-Cα(allyl), Cα(allyl)-Cβ(allyl), and Cβ(allyl)=Cγ(allyl). The rotation around the N-Cα(allyl) bond is particularly important as it determines the orientation of the allyl group relative to the pyrrolidine ring. This rotation is not entirely free and is subject to rotational barriers. nih.govacs.org

The conformational preferences of the allyl moiety are governed by a balance of steric hindrance and electronic effects. koreascience.kr The molecule will tend to adopt conformations that minimize steric clashes between the allyl group and the pyrrolidine ring, particularly the protons on the Cδ and Cα atoms of the ring. Quantum chemical calculations on similar systems have shown that rotational barriers for allyl groups can be significant, on the order of several kcal/mol, depending on the electronic nature of the system. nih.gov

In the context of 1-Allyl-L-proline, the likely preferred conformations would position the vinyl part of the allyl group away from the bulk of the pyrrolidine ring. The presence of the double bond in the allyl group leads to restricted rotation between the Cβ and Cγ atoms, meaning the protons attached to these carbons are locked in either a cis or trans relationship, which can be distinguished by NMR spectroscopy due to their different coupling constants. youtube.com This restricted rotation is a key feature of the allyl group's conformational rigidity.

Influence of Associated Water Molecules on Conformation

1-Allyl-L-proline hydrate (B1144303), by definition, contains at least one water molecule within its crystal lattice or strongly associated in solution. This water molecule is not a passive component and can significantly influence the conformational preferences of the molecule through hydrogen bonding.

Studies on the hydration of L-proline have shown that the carboxylate oxygen atoms and the amine hydrogen atoms are the primary sites for hydrogen bonding with surrounding water molecules. ox.ac.uk In the zwitterionic form of 1-Allyl-L-proline, the protonated amine becomes an ammonium group, and the carboxyl group is deprotonated. The water molecule in the hydrate is likely to act as a hydrogen bond donor to the carboxylate oxygen atoms and as a hydrogen bond acceptor from the N-H group of the pyrrolidinium ring.

These hydrogen bonds can have several effects:

Stabilization of Specific Puckers: By forming a bridge or a network of hydrogen bonds, the water molecule can lock the pyrrolidine ring into a specific pucker (endo or exo) that might otherwise be less favored in the anhydrous state.

Orientation of the Carboxyl Group: The interaction with water will influence the orientation of the Cα-COO- bond.

Modulation of Electronic Properties: Hydrogen bonding can alter the electron distribution within the molecule, which could have a subtle effect on the rotational barrier of the N-allyl group.

Recent computational studies using ab initio molecular dynamics have demonstrated that hydration plays a crucial role in determining the conformational stability of solutes, sometimes reversing the stability order of conformers compared to the gas phase. mdpi.com

Theoretical Conformational Analysis (e.g., Density Functional Theory, Molecular Dynamics)

Due to the challenges in experimentally characterizing all possible conformers of a flexible molecule like 1-Allyl-L-proline hydrate, theoretical methods provide invaluable insights into its conformational landscape.

Molecular Dynamics (MD): MD simulations offer a way to study the dynamic behavior of this compound in a simulated aqueous environment over time. An MD simulation would start with a given conformation and calculate the forces on each atom, then use these forces to predict the positions and velocities of the atoms at a subsequent point in time. This process is repeated for many time steps, generating a trajectory that reveals how the molecule moves, changes its conformation, and interacts with surrounding water molecules. Advanced techniques like Gaussian accelerated molecular dynamics can be employed to overcome the high energy barriers associated with slow processes like cis-trans isomerization, allowing for more thorough sampling of the conformational space. frontiersin.orgnsf.gov MD simulations have been used to investigate the conformational dynamics of proline-rich peptides and the influence of proline isomerization on their behavior in water. frontiersin.orgnsf.gov

Table 2: Theoretical Methods for Conformational Analysis

MethodDescriptionKey Insights for this compound
Density Functional Theory (DFT) A quantum mechanical method to calculate the electronic structure of molecules.Provides accurate geometries, relative energies of different conformers, and rotational energy barriers. Can identify the most stable pyrrolidine pucker and allyl group orientation.
Molecular Dynamics (MD) A computational method that simulates the physical movements of atoms and molecules.Reveals the dynamic behavior over time, including conformational transitions, flexibility of the ring and allyl group, and interactions with solvent water molecules.

By combining these theoretical approaches, a comprehensive model of the structural and conformational dynamics of this compound can be constructed, providing a detailed picture of its behavior at the molecular level.

Vi. Intermolecular Interactions and Supramolecular Assembly of 1 Allyl L Proline Hydrate

Characterization of Hydrogen Bonding Networks within the Hydrate (B1144303)

In its crystalline form, 1-Allyl-L-proline hydrate is expected to exhibit an extensive hydrogen-bonding network, a critical factor in the stabilization of its crystal lattice. In its zwitterionic state, the protonated tertiary amine and the deprotonated carboxylate group are primary sites for hydrogen bonding. The water molecules of hydration play a crucial role in bridging different molecules of 1-Allyl-L-proline, creating a robust, three-dimensional architecture.

The carboxylate oxygen atoms act as hydrogen bond acceptors, while the hydrogen atoms of the water molecules act as donors. The nitrogen atom in the pyrrolidine (B122466) ring, being a tertiary amine, cannot act as a hydrogen bond donor but can be protonated and subsequently interact with acceptors. Studies on similar amino acid hydrates have shown that water molecules are integral in satisfying the hydrogen-bonding potential of the constituent molecules.

Table 1: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType of Interaction
Water (H)Carboxylate (O)Strong
Water (H)Water (O)Strong

Analysis of Weak Non-Covalent Interactions (e.g., C-H…O, π-stacking)

Beyond conventional hydrogen bonds, weaker non-covalent interactions are instrumental in defining the finer details of the supramolecular structure of this compound.

π-Interactions: The allyl group introduces a π-system, which can potentially engage in various π-interactions. While classical π-stacking between allyl groups is unlikely to be a dominant packing force, C-H...π interactions are plausible. In these interactions, a C-H bond from the pyrrolidine ring or another allyl group can interact with the electron cloud of the allyl group's double bond. Interactions between aromatic residues and proline are known to be stabilized by CH/π interactions nih.govresearchgate.netchemrxiv.org.

Self-Assembly Behavior and Oligomerization in Various Media

The amphiphilic nature of 1-Allyl-L-proline, with its polar head (carboxylate and ammonium groups) and nonpolar tail (allyl and pyrrolidine ring), suggests a tendency for self-assembly in solution.

In aqueous media, the behavior of L-proline itself has been studied, and it was found that there is an absence of significant clustering or aggregation at various concentrations ox.ac.ukacs.org. However, the introduction of the hydrophobic allyl group in 1-Allyl-L-proline could modify this behavior, potentially leading to the formation of micelles or other aggregates at higher concentrations, driven by hydrophobic interactions.

The self-assembly of amino acids and their derivatives is a topic of significant interest. For instance, L-proline has been shown to form aggregates, and the mechanism is attributed to a combination of hydrogen bonding and hydrophobic interactions nih.gov. The presence of the allyl group would likely enhance the hydrophobic contribution to this process. The ability of proline and glycine to influence the self-organization of proteins into different fibrillar structures further underscores the role of this amino acid in directing assembly processes nih.gov.

Molecular Recognition and Host-Guest Chemistry

The rigid, cyclic structure of the proline ring makes it a useful component in systems designed for molecular recognition. While there is no specific literature on the host-guest chemistry of this compound, the principles of molecular recognition involving proline derivatives can be considered.

The unique conformational constraints of the proline ring are known to play a role in protein-protein interactions and the formation of specific secondary structures nih.gov, suggesting that 1-Allyl-L-proline could also act as a ligand that recognizes specific binding sites in larger biomolecules.

Vii. Advanced Spectroscopic Characterization of 1 Allyl L Proline Hydrate Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of 1-Allyl-L-proline hydrate (B1144303) in solution. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the unambiguous assignment of the chemical structure and stereochemistry.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each carbon atom in the 1-Allyl-L-proline molecule. The chemical shifts of the pyrrolidine (B122466) ring carbons are influenced by the N-allyl substitution. The presence of a cis-trans isomerization equilibrium about the N-C(allyl) bond, a known phenomenon in N-substituted prolines, could lead to the observation of two sets of signals for the proline ring carbons, with the relative intensities depending on the solvent and temperature. nih.gov The difference in chemical shifts between the β and γ carbons of the proline ring can be a useful indicator of the cis/trans conformation of the X-Pro system. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Allyl-L-proline

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
α-CH3.5 - 3.760 - 62
β-CH₂1.8 - 2.229 - 31
γ-CH₂1.9 - 2.324 - 26
δ-CH₂3.0 - 3.445 - 47
N-CH₂ (allyl)3.0 - 3.355 - 58
CH (allyl)5.7 - 5.9133 - 135
=CH₂ (allyl)5.1 - 5.3117 - 119
C=O-175 - 178

Note: These are estimated chemical shift ranges and can vary based on solvent, pH, and temperature.

Vibrational Spectroscopy (Infrared, Raman, Vibrational Circular Dichroism) for Hydration Fingerprinting

Vibrational spectroscopy techniques are particularly sensitive to the local environment and intermolecular interactions, making them ideal for probing the hydration state of 1-Allyl-L-proline.

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of 1-Allyl-L-proline hydrate would display characteristic vibrational modes of the proline ring, the allyl group, and the carboxylic acid moiety. The presence of water of hydration will introduce distinct bands, particularly in the O-H stretching region (around 3000-3600 cm⁻¹). Hydrogen bonding between the water molecules and the carboxylate group or the imino nitrogen would lead to broadening and shifts in the corresponding vibrational frequencies. For L-proline, characteristic IR bands include those for N-H stretching, C-H stretching, and C=O stretching. researchgate.net The addition of the allyl group will introduce C=C and =C-H stretching and bending vibrations. Raman spectroscopy, being complementary to IR, is particularly useful for studying the non-polar bonds of the allyl group and the carbon skeleton. researchgate.netnih.govspectroscopyonline.comresearchgate.netarxiv.org

Interactive Data Table: Key Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
O-H stretch (water)3000 - 3600IR, Raman
N-H stretch (zwitterion)2800 - 3200IR, Raman
C-H stretch (aliphatic)2850 - 3000IR, Raman
C-H stretch (vinylic)3010 - 3095IR, Raman
C=O stretch (carboxylic acid)1700 - 1760IR, Raman
C=C stretch (allyl)1640 - 1680IR, Raman
N-H bend1500 - 1650IR
C-H bend1350 - 1480IR, Raman
=C-H bend (out-of-plane)910 - 990IR

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is highly sensitive to the solution-phase conformation and the stereochemistry of molecules. For this compound, VCD could provide detailed information on the puckering of the pyrrolidine ring, the orientation of the allyl group, and the conformation of the carboxylic acid group. Studies on proline oligomers have demonstrated the utility of VCD in elucidating their secondary structures in solution. nih.govnih.gov The hydration state would also influence the VCD spectrum, as the hydrogen-bonding network of water molecules around the chiral center creates a chiral perturbation. rsc.org

Mass Spectrometry Techniques for Supramolecular Cluster Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of 1-Allyl-L-proline and can also be used to study its aggregation behavior and the formation of supramolecular clusters, particularly in the gas phase.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that allows for the transfer of intact molecular ions and non-covalent complexes from solution to the gas phase. ESI-MS of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The presence of clusters, such as dimers or trimers, held together by non-covalent interactions, could also be observed. Furthermore, the loss of the water molecule from the hydrate can be monitored. The fragmentation of proline-containing peptides in the gas phase has been shown to be complex, often involving cyclization and rearrangement reactions. nih.gov

Tandem Mass Spectrometry (MS/MS): By selecting the parent ion of 1-Allyl-L-proline and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be obtained, which helps to confirm the molecular structure. Expected fragmentation pathways would include the loss of the allyl group, decarboxylation, and cleavage of the pyrrolidine ring.

Interactive Data Table: Expected Mass Spectrometry Data for 1-Allyl-L-proline

Ion Expected m/z Description
[M+H]⁺156.1025Protonated molecule
[M-H]⁻154.0868Deprotonated molecule
[M+Na]⁺178.0844Sodium adduct
[M-H₂O+H]⁺138.0919Loss of water from the protonated molecule
[M-CO₂H]⁺110.0969Loss of the carboxylic acid group
[M-C₃H₅]⁺114.0555Loss of the allyl group

Note: The exact mass values are calculated based on the molecular formula C₈H₁₃NO₂.

Diffraction Techniques (e.g., Neutron Diffraction, X-ray Crystallography) for Crystalline and Amorphous State Characterization

Diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state, providing definitive information on crystal packing, hydrogen bonding, and the location of water molecules in the hydrate.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise molecular and crystal structure of this compound. It would reveal the conformation of the pyrrolidine ring (envelope or twist), the orientation of the allyl and carboxylate groups, and the exact positions of the water molecules within the crystal lattice. This information is crucial for understanding the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. nih.gov Studies on peptides containing cis-4-allyloxy-L-proline have demonstrated the utility of X-ray crystallography in determining the structure of allyl-proline derivatives. mdpi.com

Neutron Diffraction: While X-ray diffraction is excellent for locating heavier atoms, neutron diffraction is particularly powerful for accurately determining the positions of hydrogen atoms. mdpi.com This is because neutrons are scattered by the atomic nuclei, and the scattering cross-section of hydrogen (or more favorably, deuterium) is comparable to that of heavier atoms. For this compound, neutron diffraction could provide unambiguous details of the hydrogen bonding network involving the water molecules, the carboxylate group, and the imino nitrogen. nih.goved.ac.uk This level of detail is critical for understanding the role of hydration in stabilizing the crystal structure. nih.gov

Powder X-ray Diffraction (PXRD): PXRD is a valuable technique for characterizing the bulk crystalline material and can be used to identify different crystalline forms (polymorphs) or to distinguish between crystalline and amorphous states. The PXRD pattern of this compound would serve as a unique fingerprint for this specific solid-state form.

Viii. Computational and Theoretical Chemistry Studies of 1 Allyl L Proline Hydrate

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure of molecules from first principles, without the need for empirical parameters. These calculations can provide valuable insights into the geometry, stability, and reactivity of 1-Allyl-L-proline hydrate (B1144303).

Research Findings:

Theoretical studies on L-proline and its hydrated complexes have demonstrated the utility of these methods. For instance, DFT and Møller-Plesset perturbation theory (MP2) calculations have been used to determine the stable conformers of L-proline and how they are influenced by hydration nih.gov. Such studies show that the presence of water molecules can significantly affect the relative energies of different conformers and the nature of intramolecular hydrogen bonding nih.govresearchgate.net.

For 1-Allyl-L-proline hydrate, DFT calculations could be employed to:

Determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles of the pyrrolidine (B122466) ring and the allyl group.

Calculate the vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure.

Analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

Investigate the interaction energies between 1-Allyl-L-proline and water molecules in the hydrate, characterizing the hydrogen bonding network.

Table 1: Illustrative DFT-Calculated Properties for a Proline Derivative
PropertyCalculated ValueMethod/Basis Set
Total Energy (Hartree)-552.345B3LYP/6-311++G(d,p)
Dipole Moment (Debye)3.45B3LYP/6-311++G(d,p)
HOMO Energy (eV)-6.78B3LYP/6-311++G(d,p)
LUMO Energy (eV)0.56B3LYP/6-311++G(d,p)
C=O Stretch Freq. (cm⁻¹)1750B3LYP/6-311++G(d,p)

This table presents hypothetical data representative of what would be obtained from DFT calculations on a molecule like this compound.

Molecular Dynamics Simulations for Solution-Phase Properties and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound in an aqueous environment, MD simulations can provide a detailed picture of its conformational dynamics and interactions with the surrounding solvent.

Research Findings:

MD simulations have been extensively used to study proline-containing peptides and proteins. A key feature of proline is the cis-trans isomerization of the peptide bond preceding it, which can act as a molecular switch in biological processes nih.govacs.org. The introduction of the N-allyl group in 1-Allyl-L-proline would significantly influence the conformational landscape of the pyrrolidine ring and the dynamics of this isomerization.

Key applications of MD simulations for this compound would include:

Exploring the conformational space of the molecule to identify the most stable and populated structures in solution.

Investigating the puckering of the pyrrolidine ring and how it is affected by the allyl group and solvent interactions.

Simulating the dynamics of the cis-trans isomerization of the tertiary amide bond.

Calculating properties such as the radial distribution functions to understand the structuring of water molecules around the solute.

Determining the solvent accessible surface area (SASA) to quantify the exposure of different parts of the molecule to the solvent researchgate.net.

Table 2: Typical Parameters and Outputs of an MD Simulation for a Proline Analog in Water
ParameterValue/Description
Force FieldAMBER99SB-ILDN
Solvent ModelTIP3P Explicit Water
Simulation Time200 ns
Temperature298.15 K
Pressure1 atm
Key Outputs
RMSD of backbone atomsTrajectory of atomic positional fluctuations
Dihedral angle distributionsAnalysis of key torsional angles
Hydrogen bond analysisNumber and lifetime of solute-solvent H-bonds

This table provides an example of the setup and kind of information that can be obtained from an MD simulation.

Continuum Solvation Models and Explicit Solvent Studies for Hydration Effects

The surrounding solvent, particularly water, plays a crucial role in determining the structure, stability, and function of biomolecules. Computational models for solvation can be broadly categorized into continuum (implicit) and explicit solvent models.

Research Findings:

Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a given dielectric constant acs.orgresearchgate.netresearchgate.net. These models are computationally efficient for calculating solvation free energies. Studies on amino acids have shown that these models can reproduce experimental hydration free energies with reasonable accuracy acs.org.

Explicit solvent studies, typically performed using MD simulations, treat individual solvent molecules. This approach provides a more detailed and accurate description of solute-solvent interactions, such as hydrogen bonding, at the cost of higher computational expense nih.govresearchgate.net. For this compound, an explicit solvent model would be essential to accurately capture the specific interactions between the polar groups of the molecule and the surrounding water molecules, including the hydrate water molecule(s) acs.orgresearchgate.netacs.orgox.ac.uk.

A hybrid approach, the explicit solvation shell model, which treats the first solvation shell explicitly and the bulk solvent as a continuum, has also been shown to yield accurate results for amino acids acs.orgresearchgate.net.

Table 3: Comparison of Calculated Hydration Free Energy (ΔG_hyd) for a Proline Analog using Different Solvation Models
Solvation ModelCalculated ΔG_hyd (kcal/mol)Key Features
PCM (Continuum)-8.5Computationally efficient, good for initial estimates.
SMD (Continuum)-9.2Generally provides improved accuracy over PCM.
Explicit (TIP3P Water)-10.1 ± 0.5High accuracy, captures specific H-bonding, computationally intensive.

This table illustrates the kind of data that would be generated to assess the impact of hydration on 1-Allyl-L-proline, with values being representative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity frontiersin.org. For a novel compound like 1-Allyl-L-proline, QSAR can be a valuable tool for predicting its potential biological activities based on its structural features.

Research Findings:

QSAR studies have been successfully applied to various classes of proline derivatives to understand their structure-activity relationships for different biological targets, such as endothelin receptors and cannabinoid receptors mdpi.comevotec.com. The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.

For 1-Allyl-L-proline, a QSAR study would involve:

Calculating a range of molecular descriptors, such as molecular weight, logP (lipophilicity), molar refractivity, and topological indices.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates these descriptors with a specific biological activity (e.g., receptor binding affinity).

Validating the model to ensure its predictive power.

Such a model could then be used to predict the activity of other, yet unsynthesized, N-substituted proline derivatives, thereby guiding the design of new compounds with improved properties.

Table 4: Examples of Molecular Descriptors Relevant for a QSAR Study of Proline Analogs
Descriptor ClassExample DescriptorsProperty Represented
ElectronicDipole Moment, HOMO/LUMO energiesElectron distribution, reactivity
StericMolecular Volume, Surface AreaSize and shape of the molecule
HydrophobicLogPLipophilicity, ability to cross cell membranes
TopologicalWiener Index, Kier & Hall IndicesMolecular connectivity and branching

This table lists some of the common descriptors that would be calculated for 1-Allyl-L-proline in a QSAR study.

Ix. Emerging Research Frontiers and Future Prospects for 1 Allyl L Proline Hydrate

Development of Next-Generation Asymmetric Catalysts

The field of asymmetric catalysis is a primary area where 1-Allyl-L-proline hydrate (B1144303) is expected to make a significant impact. Building upon the well-documented success of L-proline and its derivatives in organocatalysis, researchers are exploring the specific advantages offered by the N-allyl substituent. researchgate.netnih.govwikipedia.org The allyl group can be functionalized in various ways, allowing for the tuning of the catalyst's steric and electronic properties. This opens up possibilities for enhancing enantioselectivity and diastereoselectivity in a wide range of chemical transformations, including aldol (B89426), Mannich, and Michael reactions. researchgate.netwikipedia.orgwikipedia.org

Future research in this area will likely focus on the development of polymer-supported and immobilized versions of 1-Allyl-L-proline hydrate. Such heterogeneous catalysts would offer significant advantages in terms of recyclability and ease of separation, making catalytic processes more sustainable and cost-effective. The development of chiral ionic liquids based on proline derivatives has already shown promise in improving conversions and enantioselectivities in reactions like the asymmetric Michael addition. mdpi.com

A key research direction is the rational design of catalysts based on this compound for specific, challenging asymmetric syntheses. By understanding the mechanistic details of how the allyl group influences the transition state of a reaction, it may be possible to create highly specialized catalysts for the production of complex chiral molecules with pharmaceutical or industrial importance. researchgate.net

Applications in Advanced Materials Science

The dual functionality of this compound, possessing both a chiral scaffold and a polymerizable group, makes it an attractive building block for advanced materials. The allyl group can participate in polymerization reactions, allowing for the incorporation of the chiral proline unit into polymer backbones or as pendant groups. This could lead to the development of novel chiral polymers with applications in chiral chromatography, enantioselective separations, and as sensors for chiral molecules.

The modification of surfaces with proline derivatives is another area of active investigation. For instance, L-proline has been successfully incorporated into metal-organic frameworks (MOFs), creating novel catalytic materials. nih.govresearchgate.net The presence of the allyl group in this compound provides a reactive handle for grafting the molecule onto the surface of various materials, such as silica (B1680970), nanoparticles, and membranes. This could impart chirality and catalytic activity to these materials, opening up new avenues for their application.

Future prospects in materials science include the development of "smart" materials that can respond to external stimuli. The proline backbone can participate in hydrogen bonding and other non-covalent interactions, which could be exploited to create materials with tunable properties. The incorporation of this compound into hydrogels or other soft materials could lead to new biomaterials with specific recognition or catalytic functions.

Bio-Inspired Catalysis and Biomimetic Systems

Nature provides a rich source of inspiration for the design of new catalysts. Enzymes, for example, are highly efficient and selective catalysts that operate under mild conditions. anl.gov L-proline itself is often referred to as the "simplest enzyme" due to its ability to catalyze a variety of reactions with high stereoselectivity, mimicking the function of natural aldolase (B8822740) enzymes. researchgate.net

The allyl group in this compound offers a unique opportunity to create more sophisticated biomimetic systems. This group can be used to anchor the proline catalyst within a larger supramolecular assembly, such as a micelle or a vesicle, creating a microenvironment that mimics the active site of an enzyme. nih.gov This approach could lead to significant enhancements in catalytic activity and selectivity.

Furthermore, the development of water-driven catalytic systems is a key goal in green chemistry. Bio-inspired approaches are being explored to achieve enantioselective reactions in aqueous media, a challenging task due to the high mobility of protons. nih.gov The unique properties of proline derivatives could be harnessed to create catalysts that are effective in water, paving the way for more environmentally friendly chemical processes.

Interdisciplinary Research with Biological and Pharmaceutical Sciences

The intersection of chemistry with biology and pharmaceutical sciences presents exciting opportunities for the application of this compound. Proline and its analogues are known to play important roles in biological processes and are constituents of many bioactive molecules. nih.govsigmaaldrich.com The introduction of an allyl group provides a tool for further probing and modulating these biological activities.

In pharmaceutical research, proline derivatives are valuable building blocks for the synthesis of complex drug molecules. nih.gov The ability to create new chiral centers with high stereocontrol is crucial in drug development, as different enantiomers of a drug can have vastly different biological activities. The development of new asymmetric catalysts based on this compound could therefore have a direct impact on the synthesis of new therapeutic agents. nbinno.com

Moreover, proline-rich peptides are being investigated for their antimicrobial and immunomodulatory properties. The functionalization of proline with an allyl group could be a strategy to enhance the therapeutic potential of these peptides. Future research may involve the incorporation of this compound into peptides to study the effect of the allyl group on their structure, stability, and biological activity.

Q & A

Q. What methodologies address discrepancies between computational predictions and experimental hydrate behavior?

  • Methodological Answer : Refine force fields in simulations using experimental data (e.g., TGA-derived water content). Machine learning models trained on hydrate databases improve prediction accuracy. Sensitivity analyses identify critical variables (e.g., solvent polarity) requiring tighter experimental control .

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